4-(3-((6-Methoxypyrazin-2-yl)oxy)piperidine-1-carbonyl)benzonitrile
Description
Properties
IUPAC Name |
4-[3-(6-methoxypyrazin-2-yl)oxypiperidine-1-carbonyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c1-24-16-10-20-11-17(21-16)25-15-3-2-8-22(12-15)18(23)14-6-4-13(9-19)5-7-14/h4-7,10-11,15H,2-3,8,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLILZEVOSXALOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CC(=N1)OC2CCCN(C2)C(=O)C3=CC=C(C=C3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(3-((6-Methoxypyrazin-2-yl)oxy)piperidine-1-carbonyl)benzonitrile can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions . The general steps include:
- Preparation of the boron reagent.
- Coupling of the boron reagent with the appropriate aryl halide in the presence of a palladium catalyst.
- Purification of the product through crystallization or chromatography.
Chemical Reactions Analysis
4-(3-((6-Methoxypyrazin-2-yl)oxy)piperidine-1-carbonyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(3-((6-Methoxypyrazin-2-yl)oxy)piperidine-1-carbonyl)benzonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3-((6-Methoxypyrazin-2-yl)oxy)piperidine-1-carbonyl)benzonitrile involves its interaction with specific molecular targets. For example, it acts as an inhibitor of nitric oxide synthase, which plays a crucial role in various physiological processes . The compound binds to the active site of the enzyme, preventing the production of nitric oxide and thereby modulating related biological pathways.
Comparison with Similar Compounds
Structural Analogues and Key Differences
Functional Group Impact on Properties
- Methoxy vs. Methyl Groups : Methoxy groups improve solubility but may reduce membrane permeability compared to methyl groups .
- Piperidine vs. Pyrrolidine/Azetidine : Piperidine’s 6-membered ring balances flexibility and stability, whereas pyrrolidine’s rigidity enhances binding but reduces metabolic tolerance. Azetidine’s strain limits practical use .
- Pyrazine vs. Pyridine : Pyrazine’s dual nitrogen atoms enable stronger hydrogen bonding, critical for enzyme inhibition, while pyridine’s single nitrogen favors receptor interactions .
Q & A
Q. What are the key synthetic pathways for 4-(3-((6-Methoxypyrazin-2-yl)oxy)piperidine-1-carbonyl)benzonitrile, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, including:
- Step 1 : Formation of the piperidine-1-carbonyl intermediate via coupling reactions (e.g., amide bond formation using carbodiimide catalysts).
- Step 2 : Introduction of the 6-methoxypyrazin-2-yloxy group via nucleophilic substitution or Mitsunobu reactions.
- Step 3 : Purification using column chromatography or HPLC to isolate the final product .
Optimization Tips : - Use polar aprotic solvents (e.g., DMF, DCM) to enhance solubility of intermediates.
- Control reaction temperature (e.g., 0–25°C) to minimize side reactions.
- Employ catalysts like DMAP for efficient acylation .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what critical data points should be prioritized?
- Methodological Answer :
- NMR Spectroscopy : Prioritize H and C NMR to confirm the piperidine ring conformation, methoxypyrazine substitution, and benzonitrile integration. Key peaks include aromatic protons (δ 7.0–8.5 ppm) and methoxy groups (δ ~3.8 ppm) .
- HPLC-MS : Monitor purity (>95%) and molecular ion peaks (e.g., [M+H]) to validate molecular weight .
- IR Spectroscopy : Confirm carbonyl (C=O, ~1650 cm) and nitrile (C≡N, ~2200 cm) functional groups .
Advanced Research Questions
Q. How does the substitution pattern on the pyrazine and piperidine rings influence the compound’s biological activity, and what strategies can validate target engagement?
- Methodological Answer :
- Structure-Activity Relationship (SAR) :
| Substituent | Effect on Activity | Reference Compound |
|---|---|---|
| 6-Methoxy on pyrazine | Enhances enzyme inhibition (e.g., kinase targets) | 5-chloro-2-(4-cyanophenyl)acetamide |
| Piperidine-1-carbonyl | Improves binding to hydrophobic pockets | 4-(4-methoxyphenyl)piperazine derivatives |
- Validation Strategies :
- Molecular Docking : Simulate interactions with target proteins (e.g., kinases) using software like AutoDock.
- Enzyme Assays : Measure IC values in vitro using fluorogenic substrates .
Q. What experimental design considerations are critical when comparing this compound’s efficacy with structurally analogous molecules in enzyme inhibition studies?
- Methodological Answer :
- Controls : Include positive controls (e.g., known kinase inhibitors) and negative controls (DMSO vehicle).
- Dose-Response Curves : Test a concentration range (e.g., 1 nM–100 µM) to calculate IC values accurately.
- Statistical Methods : Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare inhibition across analogs .
Q. How can researchers resolve contradictions in biological activity data across different studies involving this compound?
- Methodological Answer :
- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) to minimize inter-lab variability.
- Purity Verification : Re-analyze compound batches via HPLC to rule out impurities affecting activity .
- Meta-Analysis : Pool data from multiple studies and apply regression models to identify confounding variables (e.g., cell line differences) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
